4-Isopropoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
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Overview
Description
4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction, typically using isopropyl alcohol and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and amide coupling steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide group can also form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)benzamide: Lacks the isopropoxy group, which may affect its solubility and binding properties.
4-Isopropoxy-N-(3-isoxazolyl)benzamide: Similar structure but with different substitution patterns on the isoxazole ring.
4-Isopropoxy-N-(5-methylisoxazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
4-Isopropoxy-N-(5-methylisoxazol-3-yl)benzamide is unique due to the presence of both the isopropoxy group and the benzamide group, which can enhance its solubility and binding affinity. The specific substitution pattern on the isoxazole ring also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
681236-43-1 |
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Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)18-12-6-4-11(5-7-12)14(17)15-13-8-10(3)19-16-13/h4-9H,1-3H3,(H,15,16,17) |
InChI Key |
VYFNAXPCIIKJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
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